n-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide
Overview
Description
N-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Effects and Chemical Reactivity
- N-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide, as part of the acetamide family, may have biological effects and applications that align with the broader chemical class. A study highlighted the biological consequences of exposure to various acetamides, hinting at the importance of understanding individual chemical responses for potential applications in commercial or medicinal contexts (Kennedy, 2001).
- The chemical reactivity of acetamide derivatives, like 2-cyano-N-(2-hydroxyethyl) acetamide, showcases their role as intermediates in the synthesis of heterocyclic systems, which are crucial in various scientific fields, including pharmaceuticals and material science (Gouda et al., 2015).
Environmental Degradation and Advanced Oxidation Processes
- Advanced Oxidation Processes (AOPs) are employed to degrade acetaminophen, a compound structurally similar to this compound, in water treatment. The degradation pathways, biotoxicity, and by-products of such processes are crucial for environmental safety and might apply to similar acetamide derivatives (Qutob et al., 2022).
Metabolism and Pharmacogenetics
- Understanding the metabolism of related compounds, like paracetamol, and the genetic differences in their metabolism can provide insights into personalized medicine and potential therapeutic applications. Such knowledge can be pivotal in designing safer and more effective treatments involving acetamide derivatives (Zhao & Pickering, 2011).
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-11-6-4-5-10(7-11)8-12(15)14-9-13(17-2)18-3/h4-7,13H,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVQIYBOITXGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.